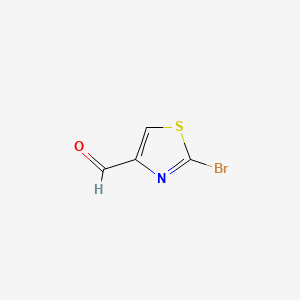

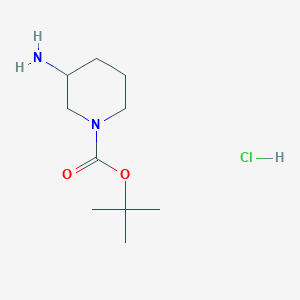

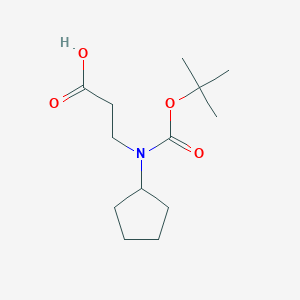

![molecular formula C7H13N B1287972 2-氮杂螺[3.4]辛烷 CAS No. 665-41-8](/img/structure/B1287972.png)

2-氮杂螺[3.4]辛烷

描述

2-Azaspiro[3.4]octane is a compound of interest in the field of organic chemistry, particularly in the synthesis of novel organic compounds with potential applications in drug discovery. The structure of 2-azaspiro[3.4]octane consists of a spirocyclic framework, which is a bicyclic system containing a nitrogen atom that is shared between a cyclopentane and a cyclobutane ring .

Synthesis Analysis

The synthesis of 2-azaspiro[3.4]octane derivatives has been approached through various strategies. One method involves the use of L-proline to prepare an optically active 1-oxo-2-oxa-5-azaspiro[3.4]octane, employing a tandem aldol-lactonization reaction followed by ruthenium tetroxide oxidation to afford spiro beta-lactone gamma-lactams . Another approach describes three successful routes for the synthesis of 2-azaspiro[3.4]octane, with one involving the annulation of the cyclopentane ring and the other two involving the annulation of the four-membered ring, all using readily available starting materials . Additionally, asymmetric synthesis methods have been reported for the preparation of enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes, which are applicable to the synthesis of 1-substituted 2-azaspiro[3.4]octane .

Molecular Structure Analysis

The molecular structure of 2-azaspiro[3.4]octane derivatives has been explored through various studies. For instance, the crystal and molecular structure of 1-(p-iodobenzenesulfonyl)-1-azaspiro[2.5]octane was determined using single-crystal x-ray diffraction, revealing that the aziridine ring is spiro-fused to the cyclohexane ring with the nitrogen atom in the equatorial position .

Chemical Reactions Analysis

2-Azaspiro[3.4]octane compounds have been utilized in various chemical reactions. Electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane has been studied, leading to the formation of various derivatives including disubstituted 1,4-diazaspiro[4.5]decanones . Furthermore, the synthesis of novel thia/oxa-azaspiro[3.4]octanes has been achieved through robust and step-economic routes, with the potential for enantioselective approaches .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-azaspiro[3.4]octane derivatives have been investigated in several studies. For example, the synthesis, physicochemical, and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones were described, with some compounds exhibiting significant anti-seizure properties . The lipophilic properties of these compounds were also determined using RP-HPLC methods, which is crucial for understanding their pharmacokinetic profiles.

科学研究应用

Specific Scientific Field

This application falls under the field of Organic & Biomolecular Chemistry .

Summary of the Application

2-Azaspiro[3.4]octane is synthesized using an annulation strategy . Three successful routes for the synthesis were developed .

Methods of Application or Experimental Procedures

One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .

Preparation of Azaspirocycle or Azetidine Substituted 4-Anilinoquinazoline Derivatives

Specific Scientific Field

This application is related to Pharmaceutical Chemistry .

Summary of the Application

2-Oxa-6-azaspiro[3.4]octane is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives .

Methods of Application or Experimental Procedures

Asymmetric Synthesis of 1-Substituted 2-Azaspiro[3.3]heptanes

Specific Scientific Field

This application is related to Organic Chemistry .

Summary of the Application

2-Azaspiro[3.4]octane is used in the asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes .

Results or Outcomes

This three-step procedure proceeded efficiently with a yield up to 90% and diastereoselectively with dr values up to 98:2 . This methodology is applicable to the synthesis of 1-substituted 2-azaspiro[3.4]octane and 1-substituted 2-azaspiro[3.5]nonane .

安全和危害

属性

IUPAC Name |

2-azaspiro[3.4]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-4-7(3-1)5-8-6-7/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNDWZOXFDKLLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592692 | |

| Record name | 2-Azaspiro[3.4]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azaspiro[3.4]octane | |

CAS RN |

665-41-8 | |

| Record name | 2-Azaspiro[3.4]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

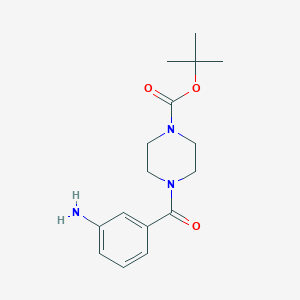

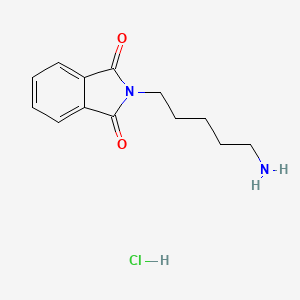

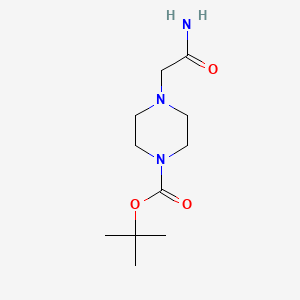

![2-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1287904.png)

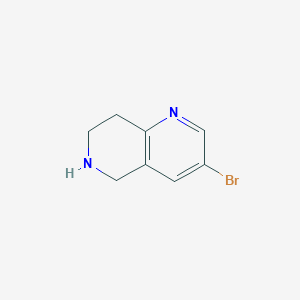

![6-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B1287906.png)

![2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B1287908.png)